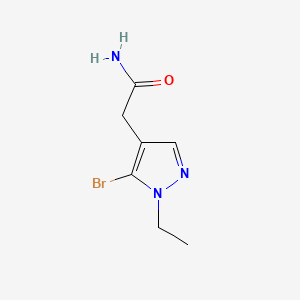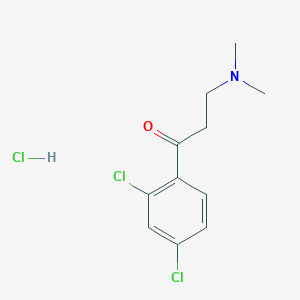
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-ethyl-1H-pyrazole-4-acetamide using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step processes that include the formation of the pyrazole ring followed by functionalization. These methods may utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of new materials with unique photophysical properties.
Agriculture: Pyrazole derivatives are explored for their herbicidal and pesticidal properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: Another brominated pyrazole derivative with similar chemical properties.
1-Ethyl-3-methyl-1H-pyrazole-4-carboxamide: A structurally related compound with different substituents on the pyrazole ring.
5-Bromo-1-phenyl-1H-pyrazole-4-acetamide: A similar compound with a phenyl group instead of an ethyl group.
Uniqueness
5-Bromo-1-ethyl-1H-pyrazole-4-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H10BrN3O |
|---|---|
Peso molecular |
232.08 g/mol |
Nombre IUPAC |
2-(5-bromo-1-ethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10BrN3O/c1-2-11-7(8)5(4-10-11)3-6(9)12/h4H,2-3H2,1H3,(H2,9,12) |
Clave InChI |
GXWCFEQOGVYKSO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)CC(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)


![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)


![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)

![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)



![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
